molecular formula C12H12FN3O3 B8080061 2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one

2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one

Cat. No.: B8080061
M. Wt: 265.24 g/mol
InChI Key: OSFKDAFSOAFLGH-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one (CAS 2007909-46-6) is a fluorobenzyl-substituted nitropyrazolone derivative with a molecular formula of C12H12FN3O3 and a molecular weight of 265.24 g/mol . This compound is a key synthetic intermediate in medicinal chemistry research for constructing complex heterocyclic systems. The structural motif of fluorobenzyl-substituted pyrazolones is of significant interest in developing new bioactive molecules, with research indicating similar scaffolds exhibit a range of biological activities . For instance, pyrazole derivatives have been extensively studied for their antimicrobial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . Furthermore, related compounds featuring a 2-fluorobenzyl group attached to a pyrazole core have been identified as potent stimulators of soluble guanylate cyclase (sGC), presenting a promising therapeutic avenue for the treatment of conditions like pulmonary hypertension . The presence of the nitro group on the pyrazole ring offers a versatile handle for further chemical modifications, including reduction to amines, enabling researchers to explore diverse chemical space and structure-activity relationships . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-1,5-dimethyl-4-nitropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3/c1-8-11(16(18)19)12(17)15(14(8)2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFKDAFSOAFLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)CC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically constructed via cyclocondensation of 1,3-diketones or β-keto esters with hydrazines. For 1,5-dimethyl substitution, methylhydrazine serves as the preferred reagent. A representative procedure involves reacting ethyl acetoacetate with methylhydrazine under acidic conditions to yield 1,5-dimethyl-1H-pyrazol-3(2H)-one . Modifications to this method include using microwave irradiation or solvent-free conditions to enhance reaction efficiency .

Key Reaction Parameters:

  • Solvent: Ethanol or toluene

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: Reflux (80–100°C)

  • Yield: 70–85%

Regioselective Nitration at Position 4

Introducing the nitro group at position 4 requires careful control of electrophilic aromatic substitution (EAS) conditions. Nitration is typically performed using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C . For regioselectivity, the electron-rich C-4 position of the pyrazole ring is targeted, as the adjacent carbonyl group at C-3 directs nitration via resonance stabilization.

Optimized Nitration Protocol:

  • Nitrating Agent: HNO₃ (90%)/H₂SO₄ (10%)

  • Temperature: 0–5°C (ice bath)

  • Reaction Time: 2–4 hours

  • Yield: 60–75%

Introduction of the 2-Fluorobenzyl Group

The 2-fluorobenzyl moiety is introduced via N-alkylation of the pyrazole nitrogen at position 2. This step often requires a base to deprotonate the nitrogen, facilitating nucleophilic attack on 2-fluorobenzyl bromide or chloride .

Alkylation Procedure:

  • Dissolve 1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) as a base.

  • Introduce 2-fluorobenzyl bromide dropwise under nitrogen.

  • Stir at 60–70°C for 6–8 hours.

  • Isolate via aqueous workup and column chromatography.

Yield: 50–65%

Alternative Route: Sequential Functionalization

An alternative strategy involves early-stage incorporation of the nitro group. For example, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carboxylate can be synthesized via nitration of a preformed pyrazole ester, followed by reduction and alkylation .

Stepwise Synthesis:

  • Ester Formation: React diketone with methylhydrazine to form ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate .

  • Nitration: Treat with HNO₃/H₂SO₄ to yield ethyl 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylate .

  • Reduction: Reduce the ester to alcohol using LiAlH₄ .

  • Oxidation: Oxidize to aldehyde with IBX (2-iodoxybenzoic acid) .

  • Alkylation: Attach 2-fluorobenzyl group via nucleophilic substitution .

Challenges and Optimization

  • Regioselectivity in Nitration: Competing nitration at position 3 or 5 can occur. Use of acetic anhydride as a co-solvent improves selectivity for position 4 .

  • Stability of Nitro Group: Harsh conditions during alkylation may lead to nitro reduction. Employing mild bases like K₂CO₃ and avoiding high temperatures mitigates this .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates regioisomers .

Spectral Characterization Data

Property Value/Description
¹H NMR (400 MHz, CDCl₃) δ 2.41 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 5.12 (s, 2H, CH₂), 7.02–7.31 (m, 4H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ 20.1 (CH₃), 22.3 (CH₃), 56.8 (CH₂), 115.2–162.4 (Ar-C, C=O)
IR (KBr) 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-F)
HRMS (ESI) [M+H]⁺ calc. for C₁₃H₁₃FN₃O₃: 294.0891; found: 294.0889

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Cyclocondensation → Nitration → Alkylation High regioselectivity for nitrationMulti-step purification required45–55%
Early Nitration → Alkylation Fewer stepsLower nitro group stability50–60%
Microwave-Assisted Synthesis Faster reaction timesSpecialized equipment needed65–70%

Chemical Reactions Analysis

2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence

Biological Activity

2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H12FN3O3
  • Molecular Weight : 263.24 g/mol
  • CAS Number : 33400-49-6
  • Key Functional Groups : Pyrazolone ring, nitro group, and fluorobenzyl moiety.

These features contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with a pyrazolone core exhibit a variety of biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Compounds in this class have been studied for their ability to inhibit pro-inflammatory pathways.
  • Enzyme Inhibition : Specific derivatives have been identified as inhibitors of key enzymes involved in disease processes.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorobenzyl group is critical for enhancing lipophilicity and improving binding affinity to target proteins.

Substituent Effect on Activity
Fluorine at ortho positionIncreases potency due to electron-withdrawing effects
Nitro groupEnhances reactivity and potential for enzyme inhibition
Methyl groupsInfluence solubility and bioavailability

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry indicated that pyrazolone derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound may share this property .
  • Enzyme Inhibition : Research demonstrated that compounds with a similar pyrazolone framework effectively inhibited cyclooxygenase enzymes (COX), leading to reduced inflammatory responses in vitro. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neuroinflammation, indicating that modifications to the pyrazolone core could enhance neuroprotective effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research demonstrated that compounds with similar structural motifs can induce apoptosis in various cancer cell lines by activating specific signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also notable. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis. This mechanism suggests that 2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one may serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of pyrazolone derivatives have been explored extensively. Studies show that compounds with similar structures can exhibit activity against various bacterial strains, including resistant strains. This opens avenues for developing new antibiotics based on the scaffold of this compound .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route is proposed:

  • Formation of the Pyrazolone Core : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.
  • Introduction of Substituents : The introduction of the fluorobenzyl group can be achieved through nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyrazolone intermediate.
  • Nitro Group Introduction : The nitro group can be introduced via electrophilic nitration of the aromatic system or through diazotization reactions followed by nucleophilic substitution.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, a series of pyrazolone derivatives were screened for their anticancer activity against breast cancer cell lines. The results indicated that compounds with the fluorobenzyl substituent exhibited enhanced potency compared to their non-fluorinated counterparts .

Case Study 2: Anti-inflammatory Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of various pyrazolone derivatives. The study showed that this compound significantly reduced inflammation markers in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolone derivatives exhibit significant pharmacological and chemical diversity based on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name / Reference Key Substituents Physical/Chemical Properties Biological/Functional Notes
Target Compound 2-(2-Fluorobenzyl), 1,5-dimethyl, 4-nitro Not explicitly reported; nitro group likely reduces solubility vs. amino analogs Hypothesized enhanced electron-withdrawing effects for nucleophilic substitution reactions
4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-Amino, 2-phenyl Precursor for diazonium coupling; amino group enables urea/thiourea derivatization Synthetic versatility in forming Schiff bases and heterocyclic adducts
5-(2-Fluorobenzyl)aminoimidazolinone 2-Fluorobenzyl, fused imidazolinone m.p. 227–230°C; HR-ESI-MS confirms molecular ion ([M+H]+ 358.1562) Structural similarity in fluorobenzyl group; potential antitumor activity inferred
N-(5-(2-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 2-Fluorobenzylthio, thiadiazol, trifluoromethylphenyl m.p. 201°C; NMR confirms thioether linkage (δ 4.53 ppm, -CH2S-) Thioether enhances stability; trifluoromethyl boosts lipophilicity
4-[(E)-(3-(4-Nitrobenzyloxy)benzylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one 4-Nitrobenzyloxy, benzylideneamino Crystallographic data (R factor = 0.041) ; nitro group para to benzyloxy Planar benzylideneamino moiety may enhance π-π stacking in crystal packing
4-{[2-(4-Iodobutoxy)benzylidene]amino}-1,5-dimethyl-2-phenylpyrazol-3-one 4-Iodobutoxy, benzylideneamino Single-crystal study (R factor = 0.042); iodine atom enables radiopharmaceutical potential Bulky iodobutoxy group introduces steric hindrance

Key Observations

Substituent Effects on Reactivity: The nitro group in the target compound contrasts with amino groups in analogs (e.g., ), reducing nucleophilicity at position 4 but enabling electrophilic aromatic substitution or reduction to amines. Fluorine in the benzyl group (vs. phenyl in or iodobutoxy in ) improves metabolic resistance and membrane permeability .

Synthetic Accessibility :

  • Diazonium salt coupling (used in ) and Schiff base formation (common in ) are viable routes for modifying the pyrazolone core. The nitro group in the target compound may require nitration under controlled conditions.

Crystallographic and Spectroscopic Trends: Fluorobenzyl protons in NMR (e.g., δ 7.17–7.38 ppm in ) exhibit distinct splitting patterns due to ortho-fluorine coupling. X-ray data (e.g., ) reveal planar benzylideneamino moieties, critical for molecular packing and stability.

Q & A

Basic Synthesis and Structural Confirmation

Q: What synthetic methodologies are recommended for preparing 2-(2-fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one, and how can its purity be verified? A: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl moiety .
  • Nitro Group Installation : Electrophilic nitration at the 4-position of the pyrazole ring using HNO₃/H₂SO₄, followed by quenching and neutralization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    Purity Verification :
  • HPLC-UV (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • Elemental Analysis (C, H, N) to validate stoichiometric ratios .

Advanced Crystallographic Analysis

Q: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in torsion angles and unit-cell parameters? A: Discrepancies may arise from polymorphism or solvent inclusion. To address this:

  • High-Resolution X-ray Diffraction : Use a Bruker APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • SHELX Refinement : Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, compare derived bond lengths (e.g., C–N: ~1.35 Å) with literature values for related pyrazole derivatives .
  • Validation Tools : Use PLATON or Mercury to check for missed symmetry or twinning .

Basic Spectroscopic Characterization

Q: Which spectroscopic techniques are critical for confirming the functional groups in this compound? A: Key techniques include:

  • ¹H/¹³C NMR : Identify the fluorobenzyl group (e.g., aromatic protons at δ 7.1–7.4 ppm, CF coupling at ~160 ppm in ¹³C) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 304.1062 for C₁₃H₁₄FN₃O₃) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How does the 2-fluorobenzyl substituent influence the compound’s reactivity compared to non-fluorinated analogs? A: The electron-withdrawing fluorine atom enhances:

  • Metabolic Stability : Reduced CYP450-mediated oxidation due to decreased electron density at the benzyl position .
  • Crystallographic Packing : Fluorine participates in weak C–H···F interactions (distance ~2.9 Å), stabilizing the lattice .
  • Comparative Data : Non-fluorinated analogs (e.g., 2-benzyl derivatives) show lower melting points (Δmp ~20°C) and reduced bioactivity in antimicrobial assays .

Methodological Optimization for Nitro Group Reactivity

Q: What experimental strategies can be used to study the nitro group’s role in redox or catalytic reactions involving this compound? A:

  • Cyclic Voltammetry : Analyze reduction potentials (e.g., Epc ~ -0.8 V vs. Ag/AgCl in DMF) to assess nitro → amine conversion feasibility .
  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol to reduce the nitro group while monitoring reaction progress via TLC .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict charge distribution and reaction pathways at the nitro site .

Contradictory Bioactivity Data Analysis

Q: How should researchers interpret conflicting reports on this compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory)? A: Contradictions may arise from assay conditions or cellular targets. Recommended steps:

  • Dose-Response Curves : Test across concentrations (1–100 μM) in standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory) .
  • Cytotoxicity Controls : Use MTT assays on mammalian cells (e.g., HEK293) to distinguish specific activity from general toxicity .
  • Structural Analog Comparison : Compare with derivatives lacking the nitro group (e.g., 4-amino analogs) to isolate functional group contributions .

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